Metabolic Differentiation: 6-MAPB N-Demethylation Pathway Versus 6-APB and MDMA
6-MAPB undergoes N-demethylation as a primary Phase I metabolic step, producing 6-APB as a major metabolite, whereas 6-APB is primarily metabolized via ring cleavage and hydroxylation, and MDMA follows a distinct methylenedioxy ring-opening pathway. The specific cytochrome P450 isoenzymes responsible for 6-MAPB N-demethylation have been identified, providing a defined metabolic signature for forensic confirmation [1].
| Evidence Dimension | Major Phase I Metabolic Pathway |
|---|---|
| Target Compound Data | N-demethylation to 6-APB (major) and formation of 4-carboxymethyl-3-hydroxy methamphetamine |
| Comparator Or Baseline | 6-APB: Ring cleavage and hydroxylation (major); MDMA: Methylenedioxy ring opening and O-demethylation |
| Quantified Difference | Qualitative pathway differentiation; CYP1A2, CYP2D6, and CYP3A4 catalyze 6-MAPB N-demethylation |
| Conditions | Rat urine and human liver microsomal preparations analyzed via GC-MS and LC-HR-MSn |
Why This Matters
Procurement of 6-MAPB reference standard is essential for forensic toxicology laboratories to validate metabolite identification workflows and avoid false negatives or misassignment when analyzing biological samples.
- [1] Welter, J., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457–3470. View Source
